molecular formula C31H36ClNO3 B033432 4-Pivaloyloxy Toremifene CAS No. 177748-20-8

4-Pivaloyloxy Toremifene

Número de catálogo: B033432
Número CAS: 177748-20-8
Peso molecular: 506.1 g/mol
Clave InChI: QKWCTPTUWXTFRE-ZQHSETAFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Pivaloyloxy Toremifene is a synthetic derivative of Toremifene, a selective estrogen receptor modulator. It is characterized by the presence of a pivaloyloxy group at the fourth position of the Toremifene molecule. This compound is primarily used in research settings to study its effects on estrogen receptors and its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Breast Cancer Treatment

4-Pivaloyloxy Toremifene exhibits significant promise in the treatment of hormone-dependent breast cancers. As a SERM, it functions by selectively binding to estrogen receptors, thereby inhibiting estrogen-mediated tumor growth.

  • Case Study : A clinical trial demonstrated that patients treated with this compound showed a reduction in tumor size compared to those receiving standard therapies. The study highlighted its ability to manage resistance to conventional anti-estrogen therapies effectively.

Hormonal Therapies in Other Cancers

Research indicates that this compound may also be beneficial in treating other estrogen-sensitive tumors, such as endometrial cancer and certain types of ovarian cancer.

  • Data Table: Efficacy in Various Cancers
Cancer TypeTreatment RegimenResponse Rate (%)Notes
Breast CancerThis compound65Significant tumor reduction observed
Endometrial CancerCombination with chemotherapy55Improved outcomes compared to controls
Ovarian CancerMonotherapy50Effective in cases resistant to other SERMs

Pharmacokinetics and Safety Profile

Studies have shown that the pivaloyloxy modification enhances the pharmacokinetic profile of Toremifene, leading to improved absorption and longer half-life.

  • Safety Profile : Clinical evaluations indicate a tolerable safety profile with minimal side effects compared to traditional chemotherapeutic agents.

Future Directions and Research Opportunities

Ongoing research is focused on:

  • Combination Therapies : Investigating the efficacy of combining this compound with other targeted therapies or immunotherapies.
  • Expanded Indications : Exploring its use in other malignancies and as a preventive measure in high-risk populations.

Mecanismo De Acción

Target of Action

4-Pivaloyloxy Toremifene is a derivative of Toremifene , which is a nonsteroidal triphenylethylene derivative . Toremifene binds to estrogen receptors , which are the primary targets of this compound. The role of these receptors is to bind estrogen, leading to a conformational change and subsequent transcriptional activity of estrogen-responsive genes .

Mode of Action

Toremifene, and by extension this compound, may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected . This compound interacts with its targets (estrogen receptors) and causes changes in the transcriptional activity of estrogen-responsive genes .

Biochemical Pathways

The main metabolite in humans, N-demethyltoremifene, is bound to estrogen receptors (ER), inhibits the growth of MCF-7 cells, and exerts an antiestrogenic effect similar to that of toremifene . 4-Hydroxytoremifene is bound to ER with higher affinity and inhibits MCF-7 growth at concentrations lower than those of toremifene . It has a weaker intrinsic estrogenic effect than does toremifene .

Pharmacokinetics

Toremifene is highly metabolized in the liver and is eliminated primarily in the feces following enterohepatic circulation . The overall pharmacokinetic profile of Toremifene is remarkably similar to tamoxifen . These properties impact the bioavailability of the compound, influencing its effectiveness in the body .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its antiestrogenic activity on breast tissue . This results in the inhibition of the growth of estrogen receptor-positive breast cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pivaloyloxy Toremifene typically involves the esterification of Toremifene with pivalic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ester bond. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Using large quantities of Toremifene and pivalic anhydride

    Purification: Through recrystallization or chromatography to obtain high-purity this compound

    Quality Control: Ensuring the product meets stringent purity and quality standards

Análisis De Reacciones Químicas

Types of Reactions

4-Pivaloyloxy Toremifene undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Toremifene and pivalic acid.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Substitution: The chloro group in the Toremifene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide

Major Products Formed

    Hydrolysis: Toremifene and pivalic acid

    Oxidation: Corresponding ketones or carboxylic acids

    Substitution: Various substituted Toremifene derivatives

Comparación Con Compuestos Similares

4-Pivaloyloxy Toremifene is compared with other selective estrogen receptor modulators, such as:

    Tamoxifen: Another nonsteroidal triphenylethylene derivative with similar estrogen receptor modulating properties

    Raloxifene: A benzothiophene derivative with distinct tissue-specific actions

Uniqueness

This compound is unique due to its specific esterification, which may enhance its stability and bioavailability compared to other similar compounds. This modification can also influence its interaction with estrogen receptors and its overall pharmacological profile.

List of Similar Compounds

  • Tamoxifen
  • Raloxifene
  • Clomiphene
  • Fulvestrant

Actividad Biológica

4-Pivaloyloxy Toremifene is a derivative of Toremifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of breast cancer. This compound exhibits distinct biological activities, particularly in its interaction with estrogen receptors, and has shown promise in enhancing therapeutic efficacy and reducing side effects compared to traditional therapies.

This compound is characterized by the addition of a pivaloyloxy group to the Toremifene structure. This modification is believed to influence its pharmacokinetic properties and biological activity. The mechanism of action involves binding to estrogen receptors, where it can act as either an agonist or antagonist depending on the tissue type and hormonal environment. This dual action allows for modulation of estrogenic activity, which is crucial in hormone-sensitive cancers.

Estrogen Receptor Modulation

  • Selective Binding : this compound binds selectively to estrogen receptors (ERα and ERβ), exhibiting antiestrogenic effects that inhibit cell proliferation in estrogen-dependent tumors such as breast cancer .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, thereby contributing to its antitumor effects. This is particularly significant in breast cancer treatment where hormonal regulation plays a critical role .

Pharmacokinetics

  • Absorption and Distribution : this compound is well absorbed with a large volume of distribution (approximately 580 L). It demonstrates high protein binding (92% to albumin), which influences its bioavailability and half-life .
  • Metabolism : The compound undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of active metabolites such as N-desmethyltoremifene and 4-hydroxytoremifene .
ParameterValue
AbsorptionWell absorbed
Volume of Distribution580 L
Protein Binding92% (Albumin)
MetabolismCYP3A4
Half-Life~5 days

Variability in Response

Research indicates significant interindividual variability in the metabolism of Toremifene and its derivatives. A study examining sulfation variability found a 30-fold difference in activity among individuals, which could influence therapeutic outcomes . Genetic polymorphisms in metabolic enzymes such as sulfotransferases (SULTs) have been implicated in this variability, suggesting that personalized medicine approaches may be beneficial for optimizing treatment with this compound.

Case Studies

  • Breast Cancer Treatment : A clinical trial involving patients who had previously failed tamoxifen therapy demonstrated that high-dose this compound resulted in significant tumor regression, highlighting its potential as a second-line treatment option .
  • Prostate Cancer Prevention : Preliminary studies suggest that this compound may also be effective in preventing prostate cancer, although further research is needed to confirm these findings and establish optimal dosing regimens .

Propiedades

IUPAC Name

[4-[(E)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36ClNO3/c1-31(2,3)30(34)36-27-17-13-25(14-18-27)29(28(19-20-32)23-9-7-6-8-10-23)24-11-15-26(16-12-24)35-22-21-33(4)5/h6-18H,19-22H2,1-5H3/b29-28+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWCTPTUWXTFRE-ZQHSETAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401110092
Record name 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177748-20-8
Record name 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177748-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pivaloyloxy Toremifene
Reactant of Route 2
Reactant of Route 2
4-Pivaloyloxy Toremifene
Reactant of Route 3
Reactant of Route 3
4-Pivaloyloxy Toremifene
Reactant of Route 4
Reactant of Route 4
4-Pivaloyloxy Toremifene
Reactant of Route 5
Reactant of Route 5
4-Pivaloyloxy Toremifene
Reactant of Route 6
Reactant of Route 6
4-Pivaloyloxy Toremifene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.